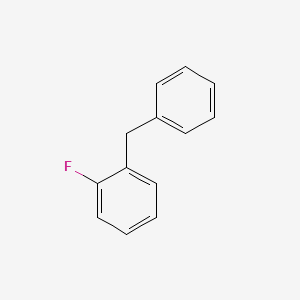

2-Fluorodiphenylmethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99453. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWVDXKZLGXVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191380 | |

| Record name | 2-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3794-15-8 | |

| Record name | 2-Fluorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3794-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3794-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 2-Fluorodiphenylmethane

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical protocols for this compound. The information is intended to support research, development, and drug discovery applications.

Chemical and Physical Properties

This compound is a fluorinated organic compound characterized by two phenyl groups attached to a central methylene bridge, with a fluorine atom substituted at the ortho position of one of the benzene rings.[1] This fluorine substitution significantly influences the molecule's reactivity and biological activity.[1] At room temperature, it exists as a colorless liquid.[1][2]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 1-(benzyl)-2-fluoro-benzene | [3] |

| CAS Number | 3794-15-8 | [1][3] |

| Molecular Formula | C₁₃H₁₁F | [1][3] |

| Molecular Weight | 186.22 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Synonyms | 1-Benzyl-2-fluorobenzene, 1-fluoro-2-(phenylmethyl)benzene | [3] |

Physical and Thermal Properties

The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Melting Point | 50-52°C | [1] |

| Boiling Point | 258.7°C at 760 mmHg74°C at 0.2 Torr | [1][4] |

| Density (Specific Gravity) | 1.08 g/cm³ | [1][4] |

| Flash Point | 108.4°C | [1] |

| Heat of Vaporization | 48.93 kJ/mol | [1] |

| Heat of Fusion | 20.20 kJ/mol | [1] |

| Critical Temperature | 787.52 K | [1] |

| Critical Pressure | 2878.12 kPa | [1] |

Solubility

The compound's solubility is characteristic of many fluorinated aromatic compounds.

| Solvent | Solubility | Reference |

| Water | 3.7 × 10⁻³ g/L at 25°C (Extremely low) | [1] |

| Organic Solvents | Readily soluble in ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, and benzene | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely defined by its aromatic rings and the influence of the fluorine substituent. It can participate in typical aromatic compound reactions.[1]

-

Electrophilic Aromatic Substitution: The fluorine atom can influence the regioselectivity of further substitutions on the fluorinated phenyl ring.[1]

-

Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions.[1]

-

Oxidation: Under certain conditions, such as fluorination in acetonitrile at elevated temperatures, oxidation of the methylene bridge (saturated carbon atom) can occur alongside ring fluorination.[1]

-

Acidity of Methylene Group: The methylene bridge in the parent compound, diphenylmethane, is mildly acidic (pKa ≈ 32.2), allowing for deprotonation and subsequent alkylation.[5] This reactivity is expected to be similar in its fluorinated derivative.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Technique | Data | Reference |

| ¹H NMR | (500 MHz, CDCl₃) δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) | [2] |

| ¹³C NMR | (125 MHz, CDCl₃) δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 | [2] |

| HRMS (APCI) | Calculated for C₁₃H₁₁F [M+H]⁺: 187.0923, Found: 187.0913 | [2] |

Experimental Protocols

Synthesis Methods

Several synthetic routes can be employed to produce this compound.

-

Friedel-Crafts Alkylation: A foundational method involves the reaction of fluorobenzene with benzyl halides in the presence of a Lewis acid catalyst.[1] This is a common approach for synthesizing diphenylmethane and its derivatives.[5] A general patent describes preparing diphenylmethane compounds by reacting a benzene derivative with a benzyl alcohol or chlorobenzyl derivative using a composite oxide catalyst.[6]

Caption: Friedel-Crafts Alkylation for this compound Synthesis.

-

Electrophilic Aromatic Substitution: This method involves the direct fluorination of diphenylmethane using a fluorinating agent like Selectfluor under controlled conditions to introduce the fluorine atom at the desired ortho position.[1]

Analytical Characterization Workflow

The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.

Caption: Analytical Workflow for Characterization.

NMR Spectroscopy Protocol

Based on cited literature, the following general protocol is used for NMR analysis:

-

Sample Preparation: Dissolve a small amount of the purified product (e.g., this compound) in deuterated chloroform (CDCl₃).[2]

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for ¹H NMR (δ = 0.00 ppm) and the residual solvent peak for ¹³C NMR (CDCl₃, δ = 77.2 ppm).[2]

-

Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 500 MHz for ¹H, 125 MHz for ¹³C) at room temperature (20-25°C).[2]

Safety and Handling

According to safety data sheets, this compound is classified with the following hazards:

-

Hazard Statement: H317 - May cause an allergic skin reaction.[7]

-

Precautionary Statements:

Handling: Use only under a chemical fume hood and ensure adequate ventilation.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8] Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

Applications

The unique properties imparted by the fluorine atom make this compound a compound of interest in several fields:

-

Pharmaceuticals: It serves as a potential building block in drug development, where fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Material Science: Fluorinated compounds are used in the creation of advanced polymers and materials with enhanced thermal stability and chemical resistance.[1]

Logical Relationships of Structure to Properties

The chemical characteristics of this compound are a direct result of its molecular structure.

Caption: Relationship between Molecular Structure and Chemical Properties.

References

- 1. Buy this compound | 3794-15-8 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 3794-15-8 [sigmaaldrich.com]

- 5. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 6. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluorodiphenylmethane (CAS: 3794-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorodiphenylmethane, identified by the CAS number 3794-15-8, is a fluorinated aromatic hydrocarbon. Its structure consists of two phenyl rings linked by a methylene bridge, with a fluorine atom substituted at the ortho-position of one of the rings. The strategic placement of the fluorine atom imparts unique physicochemical properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making fluorinated compounds like this compound attractive building blocks in drug discovery.[2][]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its applications in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in synthetic applications.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3794-15-8 | [1] |

| IUPAC Name | 1-(Benzyl)-2-fluorobenzene | [1] |

| Synonyms | This compound, o-Fluorodiphenylmethane | |

| Molecular Formula | C₁₃H₁₁F | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 258.7 °C at 760 mmHg; 74 °C at 0.2 Torr | [1] |

| Density | 1.08 g/cm³ | [1] |

| Refractive Index | 1.555 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone) | [1] |

| Vapor Pressure | 0.0218 mmHg at 25 °C | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 | [1] |

| High-Resolution Mass Spectrometry (HRMS-APCI) | Calculated for C₁₃H₁₁F [M+H]⁺: 187.0923, Found: 187.0913 | [1] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of fluorobenzene with benzyl chloride, catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fluorobenzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzyl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition of benzyl chloride is complete, add fluorobenzene (1.5 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure (e.g., 0.2 Torr).

-

Collect the fraction boiling at approximately 74 °C.[1]

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column and collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Applications in Drug Development

While this compound is not typically a pharmacologically active compound itself, its structural motif is a key component in various bioactive molecules. The introduction of the 2-fluorobenzyl group can enhance the therapeutic properties of a lead compound. A notable area of application is in the development of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3).

Role as a Precursor in the Synthesis of Bioactive Molecules

The diphenylmethane scaffold is present in numerous compounds with diverse biological activities. The fluorine substitution at the ortho-position can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity for its biological target. For instance, the 2-fluorodiphenylmethyl moiety can be incorporated into heterocyclic scaffolds to generate novel kinase inhibitors.

Representative Signaling Pathway: GSK-3 Inhibition

Given that diphenylmethane-containing structures have been explored as GSK-3 inhibitors, the GSK-3 signaling pathway serves as a relevant example of a biological system that can be targeted by molecules derived from this compound. GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4][5]

Below is a simplified representation of the canonical Wnt/β-catenin signaling pathway, which is a major regulatory pathway for GSK-3 activity.

In the absence of a Wnt signal ("Wnt OFF State"), GSK-3 is active within a "destruction complex" that phosphorylates β-catenin, targeting it for degradation by the proteasome. When a Wnt ligand binds to its receptor ("Wnt ON State"), GSK-3 is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[6] Small molecule inhibitors derived from scaffolds like this compound could potentially mimic the "Wnt ON" state by directly inhibiting GSK-3, thereby offering a therapeutic strategy for diseases associated with GSK-3 hyperactivation.

Experimental Workflow for Screening GSK-3 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing novel GSK-3 inhibitors.

This workflow begins with the synthesis of a library of compounds using precursors like this compound. These compounds are then subjected to a primary screen to identify initial "hits" with inhibitory activity against GSK-3. Promising hits are further evaluated in cell-based secondary screens and undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties. The most promising candidates are then advanced to in vivo studies to assess their efficacy and safety.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and material science applications. Its straightforward synthesis via Friedel-Crafts alkylation and the unique properties conferred by the fluorine atom make it a valuable building block for medicinal chemists. The exploration of derivatives of this compound as inhibitors of key cellular targets, such as GSK-3, represents a promising avenue for the development of new therapeutics for a range of human diseases. This guide provides a foundational resource for researchers and developers working with this important fluorinated compound.

References

- 1. rsc.org [rsc.org]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Physical Properties of 2-Fluorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorodiphenylmethane is a fluorinated organic compound with the molecular formula C₁₃H₁₁F.[1] Its structure consists of two phenyl groups attached to a central methylene bridge, with a fluorine atom substituted at the ortho-position of one of the phenyl rings.[1] This substitution significantly influences the molecule's physicochemical properties, making it a compound of interest in various fields, including synthetic chemistry, materials science, and biomedical research.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and synthesis. Under standard conditions, it presents as a colorless liquid.[1][2] However, impurities or specific storage conditions may lead to a yellow or brown appearance.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₃H₁₁F | |

| Molecular Weight | 186.22 g/mol | |

| CAS Number | 3794-15-8 | |

| Appearance | Colorless liquid | Standard conditions |

| Melting Point | 50-52 °C | |

| Boiling Point | 258.7 °C | 760 mmHg |

| 74 °C | 0.2 Torr | |

| Density | 1.076 - 1.08 g/cm³ | 25 °C |

| Refractive Index | 1.555 - 1.5586 | 20 °C, 589.3 nm |

| Water Solubility | 3.7 x 10⁻³ g/L | 25 °C |

| Solubility in Organic Solvents | Readily soluble | Ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, benzene |

| Vapor Pressure | 0.0218 mmHg | 25 °C |

| Flash Point | 108.4 °C | |

| Heat of Vaporization | 48.93 kJ/mol | |

| Heat of Fusion | 20.20 kJ/mol |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[3]

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.[3][4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like mineral oil.[3]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8]

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9][10][11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block heater.[7][9][11]

-

Heating: The apparatus is heated gently.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

Density is the mass per unit volume of a substance.[12]

Methodology:

-

Mass Measurement: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an analytical balance.[13][14][15]

-

Volume Measurement: A known volume of the liquid is added to the measuring cylinder.[13][14][15] For higher accuracy, a pycnometer is filled completely with the liquid.

-

Mass of Liquid: The mass of the measuring cylinder or pycnometer with the liquid is measured.[13][14][15] The mass of the liquid is calculated by subtracting the mass of the empty container.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[12][13]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property of a substance.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.[16]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of the solute (this compound) is placed in a test tube.

-

Solvent Addition: A small, measured volume of the solvent (e.g., water, ethanol) is added to the test tube.

-

Observation: The mixture is agitated and observed to see if the solute dissolves completely.

-

Heating (Optional): If the solute does not dissolve at room temperature, the mixture can be gently heated to observe if solubility increases with temperature. The solution is then cooled to see if the solute precipitates.

-

Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble."

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of an organic compound like this compound.

References

- 1. Buy this compound | 3794-15-8 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. wjec.co.uk [wjec.co.uk]

- 16. pubs.aip.org [pubs.aip.org]

The Structural Elucidation of 2-Fluorodiphenylmethane: A Technical Guide

Introduction: 2-Fluorodiphenylmethane is an organofluorine compound belonging to the diarylmethane class. Its structure, consisting of two phenyl rings linked by a methylene bridge with a fluorine atom on one of the rings, presents an interesting case for conformational analysis. The electronegativity and steric profile of the fluorine atom significantly influence the molecule's electronic distribution, dipole moment, and preferred spatial arrangement. Understanding the precise molecular geometry is crucial for applications in medicinal chemistry, materials science, and as a building block in organic synthesis.

Molecular Structure and Bonding Parameters

The equilibrium geometry of this compound can be determined through computational modeling. The following table summarizes the key structural parameters—bond lengths, bond angles, and dihedral angles—that would be obtained from a standard geometry optimization calculation.

Disclaimer: The following data is an illustrative representation of the expected values for the lowest energy conformer of this compound, as would be calculated by the protocol described in the next section. These values are based on well-established parameters for analogous chemical structures.

Table 1: Calculated Geometric Parameters for this compound

| Bond Lengths | Parameter | Value (Å) |

| C-F | C2-F | 1.36 |

| C-C (Aromatic) | Avg. Phenyl C-C | 1.39 |

| C-C (Bridge) | C1-C7 | 1.51 |

| C8-C7 | 1.51 | |

| C-H (Aromatic) | Avg. Ar-H | 1.08 |

| C-H (Bridge) | C7-H | 1.09 |

| Bond Angles | Parameter | Value (°) |

| C-C-F | C1-C2-F | 118.5 |

| C-C-C (Bridge) | C1-C7-C8 | 112.0 |

| H-C-H (Bridge) | H-C7-H | 109.5 |

| C-C-C (Ring) | Avg. Phenyl C-C-C | 120.0 |

| Dihedral Angles | Parameter | Value (°) |

| Phenyl Ring Twist | C2-C1-C7-C8 | ~60-70 |

| C1-C7-C8-C9 | ~60-70 |

Computational Protocol for Geometry Optimization

To obtain the quantitative structural data for this compound, a standard computational chemistry protocol involving geometry optimization is employed. This method calculates the lowest energy conformation of the molecule, providing detailed information on its three-dimensional structure.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used as a starting point.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost for organic molecules.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. B3LYP is a widely used and well-validated functional for predicting the geometry of organic compounds.

-

Basis Set: The 6-31G(d) basis set is employed. This Pople-style basis set provides a good description of electron distribution and includes polarization functions ('d') on heavy atoms, which are essential for accurately modeling molecular shapes and bond angles.

-

-

Geometry Optimization:

-

The initial structure is submitted to a geometry optimization calculation using a computational chemistry package (e.g., Gaussian, ORCA).

-

The algorithm systematically adjusts the positions of all atoms to find the arrangement that corresponds to a minimum on the potential energy surface.

-

The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined tolerance thresholds.

-

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step is critical to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties.

-

Data Extraction: Key structural data, including bond lengths, bond angles, and dihedral angles, are extracted from the final optimized coordinates in the output file.

Workflow for Structural Analysis

The logical process for determining the molecular structure via computational methods is outlined in the diagram below. This workflow illustrates the progression from the initial molecular concept to the final, validated structural data.

Caption: Computational workflow for determining molecular structure.

Discussion of Bonding and Conformation

The geometry of this compound is primarily dictated by the interplay between steric hindrance and electronic effects. The two phenyl rings are not coplanar; they adopt a twisted conformation around the central methylene carbon (C7) to minimize steric repulsion between the ortho-hydrogens of each ring. The key dihedral angles (C2-C1-C7-C8 and C1-C7-C8-C9) define this "propeller-like" arrangement.

The C2-F bond is a strong, polar covalent bond due to the high electronegativity of fluorine. This induces a dipole moment and influences the electrostatic potential of the entire molecule. The C-F bond length (~1.36 Å) is typical for an sp² carbon-fluorine bond. The bond angles within the phenyl rings are close to the ideal 120° of sp² hybridization, with minor distortions near the substituent points (C1, C2, and C8). The geometry around the methylene bridge (C7) is tetrahedral, with bond angles close to 109.5°. This structural framework is fundamental to understanding the molecule's reactivity and its potential interactions in a biological or material science context.

An In-depth Technical Guide to 2-Fluorodiphenylmethane

This technical guide provides a comprehensive overview of 2-Fluorodiphenylmethane, including its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-benzyl-2-fluorobenzene .[1] It is also commonly referred to as this compound.[1][2]

Other recognized synonyms include:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C13H11F[1][2] |

| Molecular Weight | 186.22 g/mol [1] |

| CAS Number | 3794-15-8[1][2] |

| Appearance | Colorless liquid[3] |

| Density | 1.076 - 1.08 g/cm³[1][4] |

| Melting Point | 50-52°C[1] |

| Boiling Point | 258.7°C at 760 mmHg[1]; 74°C at 0.2 Torr[4] |

| Flash Point | 108.4°C[1] |

| Refractive Index | 1.555 - 1.5586 (at 20°C, 589.3 nm)[1] |

| Water Solubility | 3.7 x 10⁻³ g/L at 25°C[1] |

| Vapor Pressure | 0.0218 mmHg at 25°C[1] |

| Heat of Vaporization | 48.93 kJ/mol[1] |

| Heat of Fusion | 20.20 kJ/mol[1] |

| Critical Temperature | 787.52 K[1] |

| Critical Pressure | 2878.12 kPa[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

One of the foundational methods for synthesizing diarylmethanes is the Friedel-Crafts alkylation.[1] The synthesis of this compound can be achieved by the reaction of fluorobenzene with benzyl chloride using a Lewis acid catalyst.

Materials and Reagents:

-

Fluorobenzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add anhydrous aluminum chloride and dry benzene.

-

Cool the mixture in an ice bath and slowly add fluorobenzene.

-

From the dropping funnel, add benzyl chloride dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by heating under reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound.

Instrumentation: 500 MHz NMR Spectrometer[3]

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).[3]

¹H NMR Analysis:

-

Procedure: Acquire a standard one-dimensional ¹H NMR spectrum.[6]

-

Expected Chemical Shifts (δ):

-

7.28 ppm (triplet, J = 7.5 Hz, 2H)

-

7.22-7.17 ppm (multiplet, 4H)

-

7.13 ppm (triplet, J = 9.5 Hz, 1H)

-

7.05-7.00 ppm (multiplet, 2H)

-

3.99 ppm (singlet, 2H)[3]

-

¹³C NMR Analysis:

-

Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.[6]

-

Expected Chemical Shifts (δ):

-

161.1 ppm (doublet, J = 243.8 Hz)

-

140.0 ppm

-

131.2 ppm (doublet, J = 4.3 Hz)

-

129.0 ppm

-

128.7 ppm

-

128.3 ppm

-

128.1 ppm (doublet, J = 8.0 Hz)

-

126.4 ppm

-

124.2 ppm (doublet, J = 2.9 Hz)

-

115.5 ppm (doublet, J = 21.9 Hz)

-

35.0 ppm[3]

-

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via the Friedel-Crafts alkylation pathway.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

References

The Genesis of a Fluorinated Scaffold: An In-depth Technical Guide to 2-Fluorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorodiphenylmethane, a fluorinated aromatic hydrocarbon, represents a significant building block in the landscape of modern organic synthesis. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom on one of the phenyl rings, have made it a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the broader advancements in organofluorine chemistry during the mid-20th century.[1] While a singular "discovery" paper is not readily identifiable, its synthesis became feasible with the development and refinement of halogenated aromatic chemistry. Early synthetic efforts centered on classical electrophilic aromatic substitution (EAS) reactions, particularly Friedel-Crafts alkylation, which allowed for the coupling of fluorinated precursors.[1] The foundational approach involved the reaction of fluorobenzene with benzyl halides, catalyzed by a Lewis acid, establishing a viable route to this important molecule.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its application in synthesis and material science. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| CAS Number | 3794-15-8 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.076 - 1.08 g/cm³ | [1] |

| Boiling Point | 258.7 °C at 760 mmHg | [1] |

| Melting Point | 50-52 °C | [1] |

| Flash Point | 108.4 °C | [1] |

| Refractive Index | 1.555 - 1.5586 (at 20 °C) | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 |

| HRMS (APCI) | m/z calcd for C₁₃H₁₁F [M+H]⁺ 187.0923, found 187.0913 |

Key Synthetic Methodologies

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation. This section provides a detailed, generalized experimental protocol for this method.

Friedel-Crafts Alkylation of Fluorobenzene with Benzyl Chloride

This method involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a benzyl group from benzyl chloride, facilitated by a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Friedel-Crafts Alkylation for this compound Synthesis

Experimental Protocol:

Materials:

-

Anhydrous fluorobenzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reagent Preparation: In the reaction flask, add anhydrous fluorobenzene (in excess to favor mono-alkylation) and the anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred mixture.

-

Addition of Alkylating Agent: Add benzyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature. The reaction can be gently refluxed if necessary, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by pouring the mixture over crushed ice. This step should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Modern Synthetic Approaches

While Friedel-Crafts alkylation remains a fundamental method, modern organic synthesis has introduced more sophisticated techniques for the preparation of this compound and its derivatives. These include palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and regioselectivity.

Applications in Research and Development

This compound serves as a versatile intermediate in several key areas of chemical research:

-

Pharmaceuticals: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound provides a scaffold for the synthesis of novel therapeutic agents.

-

Material Science: Fluorinated compounds are known for their unique properties, including high thermal stability and chemical resistance. This compound is utilized in the development of advanced polymers and other functional materials.[1]

-

Agrochemicals: The biological activity of many pesticides and herbicides is enhanced by the presence of fluorine. The this compound core is explored in the design of new and more effective agrochemicals.

Conclusion

This compound has evolved from a product of mid-20th-century advances in halogenated chemistry to a cornerstone building block in modern organic synthesis. Its accessibility through established methods like Friedel-Crafts alkylation, combined with its valuable physicochemical properties, ensures its continued importance in the discovery and development of new molecules with diverse applications in medicine, materials, and agriculture. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this versatile fluorinated compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2-Fluorodiphenylmethane

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and development. This guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to characterize this compound, drawing upon established methodologies from studies of structurally related fluorinated molecules.

While direct, in-depth theoretical studies on this compound are not extensively available in the public domain, this whitepaper outlines a robust framework for its analysis. The protocols and data presented are based on analogous studies of fluorinated compounds, providing a predictive guide for researchers.

Conformational Analysis

The conformational landscape of this compound is determined by the rotational freedom around the C-C single bonds connecting the phenyl rings to the central methylene carbon. The presence of the fluorine atom on one of the phenyl rings introduces steric and electronic effects that influence the preferred spatial arrangement of the rings.

1.1. Computational Approach: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the stable conformers of a molecule and their relative energies. A suggested computational workflow is as follows:

quantum chemical calculations for 2-Fluorodiphenylmethane

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Fluorodiphenylmethane

Introduction

This compound is a fluorinated derivative of diphenylmethane. The introduction of a fluorine atom can significantly influence the molecule's conformational preferences, electronic properties, and potential biological activity. For researchers in drug development, a detailed understanding of these properties at the atomic level is crucial for rational drug design and lead optimization. Quantum chemical calculations provide a powerful in-silico approach to elucidate the structural and electronic characteristics of this compound, offering insights that can guide experimental studies.

This technical guide outlines the application of quantum chemical methods, particularly Density Functional Theory (DFT), for the comprehensive analysis of this compound. It provides detailed methodologies for conformational analysis, geometry optimization, and the prediction of spectroscopic properties. All quantitative data are presented in a structured format for clarity, and key workflows are visualized using diagrams.

Core Computational Methodologies

Density Functional Theory (DFT) stands out as a primary computational tool for studying molecules of this size due to its excellent balance of accuracy and computational cost.[1] A typical DFT study involves the careful selection of a functional and a basis set.

-

Functionals: For organic molecules containing fluorine, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties.[2][3] The M06-2X functional is another excellent choice, particularly for systems where non-covalent interactions are important.[1]

-

Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are commonly employed.[2] These basis sets include diffuse functions (the "+" symbols) to describe the electron distribution far from the nucleus and polarization functions (the "d,p" in parentheses) to allow for non-spherical electron density distribution, which are important for accurately modeling systems with electronegative atoms like fluorine and for describing intermolecular interactions.[3]

Experimental and Computational Protocols

Conformational Analysis Protocol

The conformational flexibility of this compound arises from the rotation around the C-C single bonds connecting the phenyl rings to the central methylene carbon. Identifying the global minimum energy conformation is critical for understanding its behavior.

-

Initial Conformer Generation: A systematic or stochastic conformational search is performed to generate a diverse set of possible conformers. This can be achieved using molecular mechanics force fields initially to rapidly explore the potential energy surface.

-

Semi-Empirical Optimization: The generated conformers are then optimized using a less computationally expensive semi-empirical method (e.g., PM7) to reduce the number of candidate structures.

-

DFT Optimization: The low-energy conformers from the semi-empirical optimization are then subjected to full geometry optimization using DFT, for instance, at the B3LYP/6-31G(d) level of theory.

-

Higher-Level Energy Refinement: Single-point energy calculations are performed on the optimized geometries from the previous step using a larger basis set, such as 6-311++G(d,p), to obtain more accurate relative energies.[2]

-

Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy at a specific temperature.[1]

Geometry Optimization and Frequency Calculation Protocol

-

Input Structure: An initial guess for the molecular geometry of this compound is created.

-

Optimization: The geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The optimization algorithm iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization.[1] This calculation yields the vibrational frequencies, which can be used to predict the infrared (IR) spectrum. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.[1] These calculations also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.

Spectroscopic Prediction Protocol

-

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be plotted to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the neglect of anharmonicity in the harmonic approximation.[2]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C).[3] The calculations are typically performed at the same level of theory as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation

Disclaimer: The following tables contain illustrative data for this compound, as specific experimental or published computational results for this molecule were not found in the initial search. The values are representative of what would be expected from the described calculations.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C-C-H) (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| 1 (Global Minimum) | 60.0 | 0.00 | 0.00 |

| 2 | 180.0 | 1.25 | 1.10 |

| 3 | -60.0 | 0.05 | 0.02 |

Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-C (inter-ring) | 1.52 Å | |

| C-H (methylene) | 1.10 Å | |

| Bond Angle | F-C-C | 119.5° |

| C-CH₂-C | 112.0° | |

| Dihedral Angle | F-C₁-C₂-C₃ | 0.5° |

| C₁-C(methylene)-C₁'-C₂' | 55.0° |

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |

| 3060 | 15.2 | Aromatic C-H stretch |

| 2925 | 25.8 | Methylene C-H stretch |

| 1605 | 30.1 | Aromatic C=C stretch |

| 1250 | 85.3 | C-F stretch |

| 750 | 60.7 | Aromatic C-H out-of-plane bend |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H (methylene) | 4.10 | C (methylene) | 40.5 |

| H (ortho to F) | 7.15 | C (ipso to F) | 162.0 (d, J=245 Hz) |

| H (meta to F) | 7.30 | C (ortho to F) | 115.5 (d, J=22 Hz) |

| H (para to F) | 7.05 | C (meta to F) | 130.0 (d, J=8 Hz) |

| H (unsubst. ring) | 7.20 - 7.35 | C (unsubst. ring) | 127.0 - 129.0 |

Visualization of Workflows and Relationships

Caption: Computational workflow for this compound analysis.

Caption: Logical relationships in quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, are indispensable for the detailed characterization of this compound. The methodologies outlined in this guide provide a robust framework for determining its conformational landscape, optimized geometry, and spectroscopic properties. The resulting data, when presented in a clear and structured manner, can significantly aid researchers in the fields of medicinal chemistry and materials science in understanding the structure-property relationships of this and related fluorinated compounds, thereby accelerating the drug discovery and development process.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Fluorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluorodiphenylmethane, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom significantly influences the molecule's electronic properties, affecting its reactivity in various chemical transformations and its stability under different environmental conditions. This document consolidates available data on its synthesis, key reactions, and degradation pathways, offering valuable insights for researchers working with this and similar fluorinated scaffolds.

Core Reactivity Profile

This compound exhibits reactivity characteristic of both an activated and a deactivated aromatic system, a consequence of the dual nature of the fluorine substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This results in a complex reactivity pattern, particularly in electrophilic aromatic substitution reactions. The methylene bridge is also a site of potential reactivity, susceptible to oxidation.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in this compound, the fluorine atom and the benzyl group direct incoming electrophiles. The fluorine atom is an ortho-, para-director, while the benzyl group is also ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, determines the regioselectivity of the reaction.

Nitration:

Halogenation:

Bromination of aromatic compounds can be effectively achieved using N-bromosuccinimide (NBS). For a similar substrate, electrophilic aromatic bromination with NBS in acetonitrile at 0°C for 30 minutes afforded the monobrominated product in 92% yield.[1] It is expected that the bromination of this compound under similar conditions would proceed with high efficiency, with the bromine atom being directed to the para position of the unsubstituted phenyl ring, and to the ortho and para positions relative to the fluorine atom, considering steric factors.

Oxidation

The benzylic methylene group in this compound is susceptible to oxidation to a carbonyl group, yielding 2-fluorobenzophenone. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used for this transformation. While a specific yield for the oxidation of this compound is not reported, the oxidation of diphenylmethane to benzophenone is a well-established reaction.[2]

Synthesis of this compound

This compound can be synthesized through various methods, with Friedel-Crafts reactions being a prominent route.

Friedel-Crafts Alkylation:

A common method for the synthesis of diphenylmethane and its derivatives is the Friedel-Crafts alkylation of an aromatic ring with a benzyl halide in the presence of a Lewis acid catalyst. A detailed protocol for the synthesis of diphenylmethane from benzene and benzyl chloride using aluminum chloride as a catalyst is well-documented.[3] This protocol can be adapted for the synthesis of this compound by using fluorobenzene as the starting aromatic compound.

Alternative Synthesis via Reduction:

An alternative route involves the reduction of a suitable precursor. For instance, this compound has been synthesized in a 72% yield via the BF₃·OEt₂ promoted reduction of the corresponding alcohol.

Stability Profile

The stability of this compound under various conditions is a critical parameter for its handling, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and formation of potentially toxic impurities.

Photostability

Aromatic compounds, especially those with activating or deactivating substituents, can be susceptible to photodegradation upon exposure to light. The quantum yield of photodegradation is a key parameter to quantify this stability. While specific data for this compound is unavailable, the photodegradation of fluorinated pharmaceuticals and pesticides has been studied, and pseudo-first-order rate constants have been determined under specific UV irradiation conditions. For example, the photodegradation of sitagliptin and celecoxib under 275 nm UV irradiation showed pseudo-first-order rate constants of 0.069 ± 0.0011 and 0.0167 ± 0.0006 min⁻¹, respectively.[4] A general protocol for determining the photodegradation quantum yield involves exposing a solution of the compound to a light source of known intensity and monitoring the decrease in concentration over time.

Thermal Stability

The thermal stability of a compound is crucial for its synthesis, purification, and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability. While specific TGA/DSC data for this compound is not available, studies on related diphenylmethane derivatives provide insights. For instance, the thermal degradation of 4,4'-diphenylmethane diisocyanate trimer occurs in two stages with apparent activation energies of 200.99 and 259.94 kJ/mol, respectively.[3][5] A general protocol for TGA/DSC analysis involves heating a small sample of the compound under a controlled atmosphere and monitoring its weight loss and heat flow as a function of temperature.[6][7][8][9]

Hydrolytic Stability

The C-F bond in aromatic compounds is generally stable to hydrolysis under normal conditions. However, under forcing acidic or basic conditions, hydrolysis may occur. The hydrolysis of benzyl halides has been studied, and the rates are found to be pH-dependent. For example, the hydrolysis of benzyl chloride is constant up to pH 13 and then increases with increasing basicity.[10] A general protocol for studying hydrolysis kinetics involves dissolving the compound in aqueous solutions of different pH and monitoring its concentration over time at a constant temperature.[11][12][13]

Data Presentation

Table 1: Synthesis of this compound and Analogs

| Reaction | Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |

| Reduction | (2-Fluorophenyl)(phenyl)methanol | This compound | BF₃·OEt₂, Butyl ether, H₂O, 160 °C, 2 h | 72 | N/A |

| Friedel-Crafts Alkylation (Analog) | Benzene, Benzyl Chloride | Diphenylmethane | AlCl₃, reflux | 49.5-52.5 | [3] |

| Bromination (Analog) | Anisole | 1-Bromo-4-methoxybenzene | NBS, Acetonitrile, 0 °C, 0.5 h | 96 | [1] |

Table 2: Stability Data of Related Compounds

| Degradation Pathway | Compound | Conditions | Rate Constant / Quantum Yield | Reference |

| Photodegradation | Sitagliptin | 275 nm UV, 7.18 mW cm⁻² | 0.069 ± 0.0011 min⁻¹ | [4] |

| Photodegradation | Celecoxib | 275 nm UV, 7.18 mW cm⁻² | 0.0167 ± 0.0006 min⁻¹ | [4] |

| Thermal Degradation (Stage 1) | 4,4'-Diphenylmethane diisocyanate trimer | N₂ atmosphere | Ea = 200.99 kJ/mol | [3][5] |

| Thermal Degradation (Stage 2) | 4,4'-Diphenylmethane diisocyanate trimer | N₂ atmosphere | Ea = 259.94 kJ/mol | [3][5] |

Experimental Protocols

Synthesis of Diphenylmethane (Adaptable for this compound)

Materials:

-

Benzene (or Fluorobenzene)

-

Benzyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Calcium chloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

Set up a reflux apparatus with a dropping funnel and a gas trap for HCl.

-

Charge the reaction flask with anhydrous benzene (or fluorobenzene) and AlCl₃.

-

Heat the mixture to a gentle reflux.

-

Add benzyl chloride dropwise from the dropping funnel.

-

After the addition is complete, continue refluxing until the evolution of HCl gas ceases.

-

Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash it with water, NaOH solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

Purify the product by vacuum distillation.

General Protocol for Electrophilic Aromatic Bromination

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS in one portion with stirring.

-

Continue stirring at 0 °C for 30 minutes.

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography on silica gel.[1]

Mandatory Visualizations

Caption: Friedel-Crafts alkylation for this compound synthesis.

Caption: Major reaction pathways of this compound.

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. Thermal stability and thermal degradation reaction kinetics of 4, 4’-diphenylmethane diisocyanatetrimer | Semantic Scholar [semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. bio-protocol.org [bio-protocol.org]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. scispace.com [scispace.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. nitt.edu [nitt.edu]

- 13. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Solubility of 2-Fluorodiphenylmethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluorodiphenylmethane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide consolidates qualitative solubility information, presents estimated solubility values based on the parent compound diphenylmethane, and details robust experimental protocols for precise quantitative determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound's behavior in different solvent systems for applications ranging from reaction chemistry to formulation development.

Introduction

This compound is an aromatic organic compound with a molecular structure featuring two phenyl rings attached to a central methylene group, with a fluorine atom substituted on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in a wide array of chemical processes. Understanding the solubility of this compound in various organic solvents is essential for its application in organic synthesis, pharmaceutical development, and materials science.

This guide provides a detailed examination of its solubility characteristics, offering both qualitative descriptions and estimated quantitative data. Furthermore, it outlines standardized experimental procedures for researchers to determine precise solubility values under specific laboratory conditions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₃H₁₁F |

| Molecular Weight | 186.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 260-262 °C at 760 mmHg |

| Melting Point | Not available |

| Density | Approximately 1.11 g/cm³ |

Solubility of this compound in Organic Solvents

To provide a more quantitative perspective, the following table presents estimated solubility values based on the known solubility of the parent compound, diphenylmethane, which is structurally similar. It is important to note that the presence of the fluorine atom may slightly alter these values. Diphenylmethane is described as being "freely soluble" in several organic solvents, with some sources indicating a solubility of greater than 10% in ethanol, ethyl ether, and chloroform.[1]

Table 1: Estimated Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Hexane | Non-polar | > 10 |

| Toluene | Non-polar | > 10 |

| Benzene | Non-polar | > 10 |

| Diethyl Ether | Polar aprotic | > 10 |

| Dichloromethane | Polar aprotic | > 10 |

| Acetone | Polar aprotic | > 10 |

| Ethanol | Polar protic | > 10 |

Note: These values are estimations based on the solubility of diphenylmethane and should be experimentally verified for this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

4.1.1. Materials

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or beaker

-

Vacuum oven or desiccator

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solute is necessary to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker.

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Dry the residue in a vacuum oven at a suitable temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

4.1.3. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL)] x 100

UV-Vis Spectrophotometric Method

This method is applicable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.

4.2.1. Materials

-

This compound

-

Selected organic solvent(s) of high purity (UV grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters

4.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1.2, step 1).

-

After reaching equilibrium, filter the supernatant to remove any undissolved solute.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

4.2.3. Calculation of Solubility

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Method of solubility determination.

Caption: Workflow for the UV-Vis Spectrophotometric Method of solubility determination.

Conclusion

While precise, publicly available quantitative solubility data for this compound is scarce, qualitative information and data from its parent compound, diphenylmethane, strongly suggest high solubility in a range of common organic solvents. For applications requiring exact solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable means of determination. The information and protocols herein are intended to empower researchers and professionals in the effective use and study of this compound.

References

2-Fluorodiphenylmethane: A Comprehensive Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Fluorodiphenylmethane. A critical finding is that the toxicological properties of this compound have not been thoroughly investigated. All handling and experimental procedures should be conducted with caution, under the supervision of qualified personnel, and in accordance with institutional and regulatory safety protocols. The information herein should be used as a guide for risk assessment, not as a substitute for it.

Executive Summary